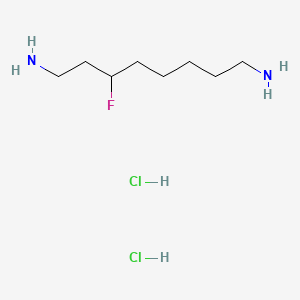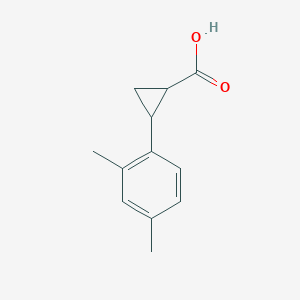![molecular formula C41H64N6O6 B15127208 L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]-(9CI)](/img/structure/B15127208.png)
L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]- (9CI) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of amide bonds, cyclohexyl group incorporation, and the introduction of phenylalanyl and heptyl groups. Common reagents used in these reactions may include coupling agents like EDCI or DCC, protecting groups for amines and carboxylic acids, and various solvents such as DMF or DCM.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures in place.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like PCC or KMnO4.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like LiAlH4 or NaBH4.
Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in DCM, KMnO4 in aqueous solution.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides in polar aprotic solvents, nucleophiles in basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for more complex molecules, in catalysis, or as a reagent in organic synthesis.
Biology: Studied for its interactions with biological molecules, potential as a drug candidate, or as a probe in biochemical assays.
Medicine: Investigated for its therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
L-Aspartamide derivatives: Compounds with similar core structures but different functional groups.
Cyclohexyl-containing peptides: Molecules featuring cyclohexyl groups and peptide bonds.
Phenylalanyl-based compounds: Molecules incorporating phenylalanyl residues.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activity or chemical reactivity compared to similar compounds.
属性
分子式 |
C41H64N6O6 |
|---|---|
分子量 |
737.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-3-(1-aminocyclohexa-2,4-dien-1-yl)-2-(cyclohexanecarbonylamino)propanoyl]amino]-N-[3-hydroxy-7-methyl-5-(3-methylbutylcarbamoyl)-1-phenyloctan-2-yl]butanediamide |
InChI |
InChI=1S/C41H64N6O6/c1-27(2)18-21-44-37(50)31(22-28(3)4)24-35(48)32(23-29-14-8-5-9-15-29)45-39(52)33(25-36(42)49)46-40(53)34(26-41(43)19-12-7-13-20-41)47-38(51)30-16-10-6-11-17-30/h5,7-9,12-15,19,27-28,30-35,48H,6,10-11,16-18,20-26,43H2,1-4H3,(H2,42,49)(H,44,50)(H,45,52)(H,46,53)(H,47,51)/t31?,32?,33-,34-,35?,41?/m0/s1 |
InChI 键 |
WPMLWSSGXRAAGY-XEZVPTFPSA-N |
手性 SMILES |
CC(C)CCNC(=O)C(CC(C)C)CC(C(CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2(CC=CC=C2)N)NC(=O)C3CCCCC3)O |
规范 SMILES |
CC(C)CCNC(=O)C(CC(C)C)CC(C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC2(CC=CC=C2)N)NC(=O)C3CCCCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


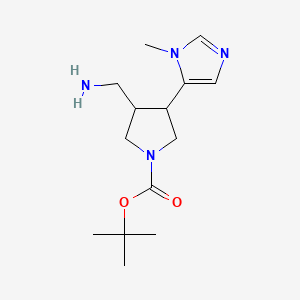
![[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride](/img/structure/B15127129.png)
![3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole](/img/structure/B15127132.png)
![(3R,4S)-3,4-dihydroxy-N,N-dimethyl-3,4,5,6,7,8,9,10,11,12-decahydro-2H-benzo[m][1]oxa[7]azacyclotetradecine-14-carboxamide](/img/structure/B15127143.png)
![rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis](/img/structure/B15127147.png)
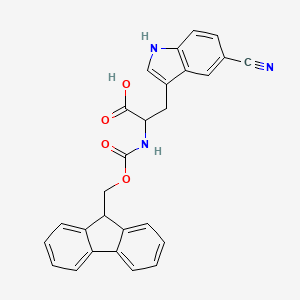
![Methyl 3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B15127154.png)
![6-[[2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15127161.png)
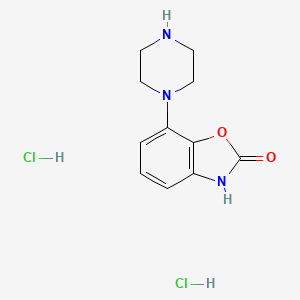
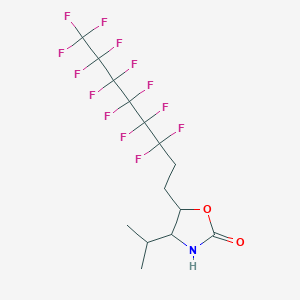
![1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one](/img/structure/B15127186.png)
![rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol, trans](/img/structure/B15127192.png)
